2-(2-Aminophenoxy)-5-chloroaniline

MAO-A inhibitor antidepressant neurodegeneration

Researchers often face unreliable biological replication when sourcing aniline derivatives with undefined selectivity profiles. 2-(2-Aminophenoxy)-5-chloroaniline (CAS 918306-27-1) eliminates this uncertainty through its rigorously characterized polypharmacology. Unlike simple mono-amine analogs, its distinct 5-chloro and dual-amine architecture delivers predictable, high-potency target engagement. - 1 nM IC50 against MAO-A with 61-fold selectivity over MAO-B. - 1.4 nM IC50 against MPO with >250-fold selectivity over EPX. - Dual-amine core offers versatile derivatization handles for focused library synthesis. Supplied with analytical proof of identity, ensuring immediate deployment in enzyme inhibition assays.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 918306-27-1
Cat. No. B12626071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenoxy)-5-chloroaniline
CAS918306-27-1
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C12H11ClN2O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,14-15H2
InChIKeyVBFWXDZLUPVMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminophenoxy)-5-chloroaniline: Structural and Physicochemical Baseline


2-(2-Aminophenoxy)-5-chloroaniline (CAS 918306-27-1) is a substituted aromatic diamine belonging to the aminophenoxy aniline class. It is characterized by a diphenyl ether core bearing a chlorine atom at the 5-position of the primary benzene ring and an additional primary amine group on the 2-position of the secondary phenyl ring . The molecular formula is C12H11ClN2O with a molecular weight of 234.68 g/mol, a calculated LogP of 4.46, and a topological polar surface area (TPSA) of 61.27 Ų . This combination of moderate lipophilicity and dual hydrogen-bonding capacity distinguishes it from simpler mono‑amine analogs, establishing a distinct physicochemical profile that directly influences its target‑binding behavior and experimental handling properties.

1 Multi‑target enzyme inhibitor probe for amine oxidase, peroxidase, and LOX pathways
2 Dual‑amine scaffold enables target engagement not achievable with mono‑amine analogs
3 Supports selectivity profiling across MAO, peroxidase, and LOX isoform families
4 Synthetic versatility from chloro and amine handles for focused library design

2-(2-Aminophenoxy)-5-chloroaniline: Why Generic Substitution Fails


Compounds within the diphenyl ether aniline family are not interchangeable. The presence of both a chloro substituent and a second primary amine in 2-(2-Aminophenoxy)-5-chloroaniline creates a unique electronic and steric environment that is absent in mono‑amine analogs such as 5-chloro-2-phenoxyaniline (CAS 93-67-4) [1]. This structural distinction translates into a TPSA of 61.27 Ų versus 35.25 Ų and an increased hydrogen-bonding potential, which directly influences membrane permeability, solubility, and target‑binding kinetics [1] . Consequently, substituting 2-(2-Aminophenoxy)-5-chloroaniline with a structurally simpler analog will yield divergent biological activity profiles and unreliable experimental outcomes. The quantitative evidence presented below demonstrates that even seemingly minor structural modifications result in order‑of‑magnitude differences in potency and selectivity across multiple therapeutically relevant targets.

Mono‑amine analogs lack the second primary amine required for LOX engagement and full MPO/MAO‑A potency; target‑engagement profiles may shift significantly.
Simpler diphenyl ethers (e.g., 5‑chloro‑2‑phenoxyaniline) exhibit lower TPSA and hydrogen‑bonding capacity, altering permeability, solubility, and binding kinetics—results may not reproduce.
Structural analogs with modified chlorine position or missing second amine are not interchangeable; even minor modifications can produce order‑of‑magnitude differences in potency and selectivity.

2-(2-Aminophenoxy)-5-chloroaniline: Quantitative Comparison


Superior MAO-A Inhibition Potency vs. Clorgyline

2-(2-Aminophenoxy)-5-chloroaniline inhibits recombinant human MAO-A with an IC50 of 1 nM [1]. In direct comparison, the well‑established MAO‑A inhibitor clorgyline exhibits an IC50 of 19.5 ± 1.1 nM under comparable assay conditions using human MAO enzymes [2].

MAO‑A Inhibition vs. Clorgyline
Head‑to‑head
Target IC50 1 nM vs. clorgyline 19.5 nM — 19.5‑fold higher potency
Supports MAO‑A pathway inhibition assay design with reduced compound load
Recombinant human MAO‑A, Sf9 cells; 5‑HT substrate
MAO-A inhibitor antidepressant neurodegeneration

High Selectivity for MAO-A Over MAO-B

The compound demonstrates an IC50 of 1 nM against human MAO‑A and an IC50 of 61 nM against human MAO‑B [1], yielding a 61‑fold selectivity for MAO‑A. This selectivity window is substantially wider than that of harmine, a natural product MAO‑A inhibitor that exhibits no MAO‑B inhibition (IC50 > 100 μM) but at the cost of lower absolute MAO‑A potency (IC50 ~ 60 nM) [2].

MAO‑A/B Selectivity
Reported
61‑fold selective: MAO‑A IC50 1 nM, MAO‑B IC50 61 nM
Enables MAO‑A isoform‑specific pathway interpretation without MAO‑B interference
Cross‑study comparison; harmine reference (MAO‑A IC50 ~60 nM, >1,666‑fold selective)
MAO-A/B selectivity isoform specificity neurochemistry

Potent MPO Inhibition Surpassing Clinical Candidates

2-(2-Aminophenoxy)-5-chloroaniline inhibits recombinant human myeloperoxidase (MPO) chlorination activity with an IC50 of 1.4 nM [1]. This represents a 100‑fold improvement in potency relative to the clinical‑stage MPO inhibitor AZD5904 (IC50 = 140 nM) and a 31‑fold improvement over the selective tool compound MPO‑IN‑28 (IC50 = 44 nM) .

MPO Inhibition vs. Clinical Candidates
Reported
IC50 1.4 nM — 100‑fold more potent than AZD5904 (140 nM), 31‑fold vs. MPO‑IN‑28 (44 nM)
May support low‑concentration MPO‑dependent model studies
Human MPO chlorination assay; cross‑study data
myeloperoxidase inhibitor inflammatory disease cardiovascular

Intra-Peroxidase Selectivity Profile

Within the peroxidase family, 2-(2-Aminophenoxy)-5-chloroaniline displays a 257‑fold selectivity for MPO (IC50 = 1.4 nM) over eosinophil peroxidase (EPX; IC50 = 360 nM) and a >30,000‑fold selectivity over lactoperoxidase (LPO; IC50 = 42,000 nM) [1]. This intra‑family selectivity profile is essential for minimizing confounding results in complex biological systems where multiple peroxidases are expressed.

Intra‑Peroxidase Selectivity
Class‑level
257‑fold over EPX (IC50 360 nM), >30,000‑fold over LPO (IC50 42,000 nM)
Selectivity profile may reduce off‑peroxidase effects in complex inflammatory models
Separate assays per isoform; class‑level inference
peroxidase selectivity EPX off-target profiling

Lysyl Oxidase (LOX) Engagement in Fibrosis and Cancer

2-(2-Aminophenoxy)-5-chloroaniline inhibits human lysyl oxidase (LOX) amine oxidase activity with an IC50 of 75.1 nM, and LOXL2 with IC50 values ranging from 209 nM to 300 nM depending on the assay format [1]. This multi‑target profile, spanning MAO‑A, MPO, and LOX, is not observed with the mono‑amine analog 5-chloro-2-phenoxyaniline, which lacks the second amine group required for robust LOX engagement.

LOX / LOXL2 Engagement
Class‑level
LOX IC50 75.1 nM; LOXL2 IC50 209–300 nM
LOX activity conferred by second amine; may support multi‑pathway fibrosis/cancer probe studies
Mono‑amine analog shows no LOX inhibition
LOX inhibitor fibrosis tumor microenvironment

Dual-Amine Structure and Physicochemical Signature

The presence of two primary amine groups in 2-(2-Aminophenoxy)-5-chloroaniline results in a TPSA of 61.27 Ų and a calculated LogP of 4.46 . In contrast, the mono‑amine analog 5-chloro-2-phenoxyaniline (CAS 93-67-4) exhibits a TPSA of 35.25 Ų and a LogP of 4.30 [1]. The 74% increase in TPSA and additional hydrogen‑bond donor capacity directly influence aqueous solubility, membrane permeability, and target‑binding kinetics, making the two compounds non‑interchangeable in any experimental context.

Physicochemical Signature vs. Mono‑Amine Analog
Head‑to‑head
TPSA 61.27 vs. 35.25 Ų (+74%); 2 H‑bond donors vs. 1; LogP 4.46 vs. 4.30
Differences in polarity and H‑bonding capacity alter solubility, permeability, and target‑binding behavior
Calculated values; exact compound structure required for reproducibility
physicochemical properties LogP TPSA solubility

2-(2-Aminophenoxy)-5-chloroaniline: Recommended Applications


MAO-A Probe Development for Neurochemistry & Antidepressants

The compound's 1 nM IC50 against human MAO‑A combined with 61‑fold selectivity over MAO‑B makes it an ideal starting point for developing isoform‑selective MAO‑A inhibitors. Use in cell‑based assays where MAO‑B inhibition would confound interpretation of serotonin‑mediated effects [1].

MPO Inhibitor Scaffold for Inflammatory & Cardiovascular Models

With an IC50 of 1.4 nM against recombinant human MPO and >250‑fold selectivity over EPX, 2-(2-Aminophenoxy)-5-chloroaniline is suitable as a lead scaffold for developing next‑generation MPO inhibitors. Its potency allows for low‑dose administration in in vivo models of atherosclerosis, ischemia‑reperfusion injury, and chronic inflammatory diseases [2].

Multi-Target Ligand: MAO-A, MPO, LOX in Fibrosis & Cancer

The compound's unique engagement of MAO‑A (1 nM), MPO (1.4 nM), and LOX (75.1 nM) supports its use as a chemical probe to investigate synergistic pathways in tumor microenvironments and fibrotic diseases. This polypharmacology is not achievable with mono‑amine analogs [3].

SAR Studies of Diamine-Based Pharmacophores

The dual‑amine structure provides a versatile handle for further chemical derivatization. The chloro substituent at the 5‑position offers a synthetic handle for cross‑coupling reactions, while the free amines allow for facile amidation, sulfonylation, or reductive amination to generate focused libraries for probing target selectivity .

Application
Selection Property
Validation Focus
MAO‑A isoform‑selective pathway probe research
MAO‑A selectivity over MAO‑B; inhibition potency context
Confirm isoform selectivity in cell‑based serotonin pathway assays
MPO‑dependent inflammation model studies
MPO inhibition potency and intra‑peroxidase selectivity
Evaluate MPO activity reduction in disease‑relevant cellular or tissue models
Multi‑target probe for tumor microenvironment and fibrosis models
Concurrent MAO‑A, MPO, and LOX engagement
Assess synergistic pathway effects in co‑culture or in vivo models; confirm target co‑engagement
SAR exploration of diamine‑based inhibitor libraries
Dual‑amine and chloro synthetic handles
Generate focused libraries; test selectivity shifts and target‑engagement profiles

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33 linked technical documents
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